![molecular formula C22H23N3O2S B2703680 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide CAS No. 894017-38-0](/img/structure/B2703680.png)
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
- Researchers have synthesized novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and tested them against cancer cell lines. These compounds exhibit anticancer activity, making them potential candidates for further investigation .
- Efforts have been made to combat antimicrobial drug resistance by studying the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds may have antimicrobial effects, which could be valuable in addressing drug-resistant pathogens .
- Molecules containing a thiazole ring can behave unpredictably in physiological systems. They may activate or inhibit biochemical pathways and enzymes, affecting cellular processes .
- Thiazole derivatives have been investigated for their cytotoxicity and antitumor effects. For instance, a specific compound demonstrated potent effects on prostate cancer cells .
- Researchers have explored the electronic properties of related compounds. For example, the electronic chemical potential of N-methyl-C-4-methylphenyl-nitrone was compared to that of 2-propynamide, revealing interesting electronic flux patterns .
- The thiazole ring’s aromatic properties and reactivity positions make it an attractive scaffold for drug development. Researchers continue to explore its potential in designing novel therapeutic agents .
Anticancer Activity
Antimicrobial Properties
Biochemical Pathway Modulation
Cytotoxicity and Antitumor Effects
Electron Transfer Studies
Drug Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-7-9-18(10-8-14)25-21(27)20(26)23-12-11-19-16(3)24-22(28-19)17-6-4-5-15(2)13-17/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMPEMRDJCTFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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